molecular formula C6H8O B158515 (E)-hex-4-en-1-yn-3-ol CAS No. 10138-60-0

(E)-hex-4-en-1-yn-3-ol

Cat. No.: B158515
CAS No.: 10138-60-0
M. Wt: 96.13 g/mol
InChI Key: SRSOGIWDNSFTEG-HWKANZROSA-N
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Description

(E)-hex-4-en-1-yn-3-ol is an organic compound with the molecular formula C6H8O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes both an alkyne and an alcohol functional group. It is used in various chemical reactions and has applications in different fields, including the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-hex-4-en-1-yn-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-Hexyn-1-ol. This process uses a heterogeneous catalyst, often containing palladium (Pd) and copper (Cu) on alumina, to achieve the desired product. The reaction conditions typically include a high substrate-to-catalyst molar ratio, a temperature of around 60°C, and a reaction time of approximately 150 minutes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar catalytic hydrogenation processes. The use of heterogeneous catalysts is preferred due to their ease of separation and reusability. The choice of catalyst and reaction conditions can be optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-hex-4-en-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Selective hydrogenation can convert the alkyne group to an alkene or alkane.

    Substitution: The alcohol group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for selective hydrogenation.

    Substitution: Acidic or basic conditions can facilitate substitution reactions involving the alcohol group.

Major Products Formed

    Oxidation: Depending on the conditions, oxidation can yield aldehydes, ketones, or carboxylic acids.

    Reduction: Hydrogenation typically produces alkenes or alkanes.

    Substitution: Esterification or etherification reactions can produce esters or ethers, respectively.

Scientific Research Applications

(E)-hex-4-en-1-yn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-hex-4-en-1-yn-3-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The presence of both an alkyne and an alcohol group allows it to participate in a wide range of chemical transformations, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-hex-4-en-1-yn-3-ol is unique due to its combination of an alkyne and an alcohol group, which allows it to participate in a diverse array of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(E)-hex-4-en-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-5-6(7)4-2/h2-3,5-7H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSOGIWDNSFTEG-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030170
Record name 4-Hexen-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-60-0
Record name 4-Hexen-1-yn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexen-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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